molecular formula C11H10ClN3O2 B1216886 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole CAS No. 54708-52-0

3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole

Cat. No. B1216886
CAS RN: 54708-52-0
M. Wt: 251.67 g/mol
InChI Key: YBOMUEOEXMFVBB-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the pyrazole family and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Chemical Properties

3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole and its derivatives have been explored in various synthetic chemistry applications. For instance, Salanouve et al. (2012) investigated the synthesis of 3-methoxypyrazoles from 1,1-dimethoxyethene, revealing insights into the synthesis process and its scope (Salanouve et al., 2012). Boyle and Jones (1973) studied the reactions of 1-methoxypyrazole 2-oxides with acetic anhydride and other compounds, leading to various substituted pyrazoles, demonstrating the compound's reactivity and potential for creating diverse derivatives (Boyle & Jones, 1973).

Pharmacological Potential

Research has also delved into the pharmacological potential of 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole derivatives. For example, Bekircan et al. (2015) synthesized novel heterocyclic compounds from a similar structure, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, and investigated their potential as inhibitors for lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015). Another study by Garg and Singh (1970) explored the synthesis of 1-carbamoyl-3,5-diphenyl-4-arylazopyrazoles, highlighting the versatility and potential application of these compounds in developing antidiabetic agents (Garg & Singh, 1970).

Cancer Research

In cancer research, Lee et al. (2006) discovered that a structurally similar compound, 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth, demonstrating the potential of these compounds in cancer therapeutics (Lee et al., 2006).

Agricultural Applications

The derivatives of 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole have also been investigated for their insecticidal activity. Hasan et al. (1996) examined carbamoylated and acylated pyrazolines for their effectiveness against pests, providing insights into the potential agricultural applications of these compounds (Hasan et al., 1996).

Fungicidal Properties

Moreover, Xin and Key (2007) synthesized and characterized novel 5-Arylpyrazole derivatives, investigating their fungicidal activity, which shows the compound's utility in protecting against fungal pathogens in agriculture (Xin & Key, 2007).

Corrosion Inhibition

Interestingly, Yadav et al. (2016) studied pyranopyrazole derivatives for their potential as corrosion inhibitors in mild steel, revealing an industrial application for these compounds (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name

1-(3-chlorophenyl)-5-methoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-17-10-6-9(11(13)16)14-15(10)8-4-2-3-7(12)5-8/h2-6H,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOMUEOEXMFVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203172
Record name 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide

CAS RN

54708-52-0
Record name 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054708520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
杉浦彰治, 泉喜八郎, 加藤清, 堀幹夫 - YAKUGAKU ZASSHI, 1981 - jstage.jst.go.jp
The metabolites of 1-(3-chlorophenyl)-3-(N, N-dimethylcarbamoyl)-5-methoxypyrazole (I) were investigated in the rabbit urine after oral administration of I. The five metabolites (M-1-M-5…
Number of citations: 2 www.jstage.jst.go.jp

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